N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.
Sulfonamide Formation: The nitrobenzenesulfonamide moiety is introduced by reacting 4-nitrobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the sulfonamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling: Reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used in the presence of bases like triethylamine.
Major Products
Reduction of Nitro Group: Produces an amine derivative.
Substitution on Chlorophenyl Group: Leads to various substituted phenyl derivatives.
Coupling Reactions: Forms new C-N or C-C bonds, expanding the molecular complexity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. The presence of the nitrobenzenesulfonamide moiety suggests possible applications in anti-inflammatory or anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such functional groups. The nitrobenzenesulfonamide moiety can interact with various proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
Uniqueness
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the tetrazole ring and the nitrobenzenesulfonamide moiety allows for diverse applications and interactions with various molecular targets.
This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O4S/c15-10-1-3-11(4-2-10)20-14(17-18-19-20)9-16-26(24,25)13-7-5-12(6-8-13)21(22)23/h1-8,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPFIHFMGVGCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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